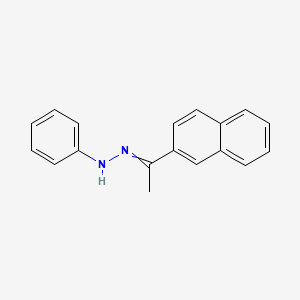

N-(1-naftalen-2-iletilidenamino)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-naphthalen-2-ylethylideneamino)aniline is an organic compound with the molecular formula C18H15N It is a Schiff base derived from the condensation of 1-naphthaldehyde and aniline

Aplicaciones Científicas De Investigación

Actividad Biológica

Los derivados de N-(1-naftalen-2-iletilidenamino)anilina han sido evaluados por su actividad biológica. Algunos estudios sugieren propiedades antivirales contra virus específicos, aunque se necesitan más investigaciones . Además, su parecido estructural con ciertos estados de transición enzimáticos lo hace interesante para el diseño de fármacos y estudios de inhibición enzimática.

Química Supramolecular

La this compound puede participar en interacciones supramoleculares. Su capacidad de apilamiento π le permite formar complejos con otras moléculas aromáticas, lo que lleva a la autoensamblaje y la química huésped-huésped. Los investigadores han investigado su papel en la construcción de materiales funcionales y sistemas de reconocimiento molecular.

Fall, S. A. K., Hajib, S., Karai, O., et al. (2021). Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2021(4), M1285. DOI: 10.3390/M1285

Mecanismo De Acción

Target of Action

The compound “N-(1-naphthalen-2-ylethylideneamino)aniline” is an aniline derivative. Aniline derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets of this compound would depend on its exact structure and functional groups.

Mode of Action

The mode of action of “N-(1-naphthalen-2-ylethylideneamino)aniline” would depend on its specific targets. Aniline derivatives can act as inhibitors or activators of their target proteins, depending on the nature of the interaction .

Biochemical Pathways

Without specific information on the targets of “N-(1-naphthalen-2-ylethylideneamino)aniline”, it’s difficult to determine the exact biochemical pathways it might affect. Aniline derivatives can potentially influence a wide range of biochemical pathways due to their ability to interact with various proteins .

Result of Action

The molecular and cellular effects of “N-(1-naphthalen-2-ylethylideneamino)aniline” would depend on its specific targets and mode of action. Aniline derivatives can have a wide range of effects, from altering enzyme activity to modulating signal transduction pathways .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(1-naphthalen-2-ylethylideneamino)aniline can be synthesized through a condensation reaction between 1-naphthaldehyde and aniline. The reaction typically involves mixing equimolar amounts of 1-naphthaldehyde and aniline in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. The reaction can be catalyzed by adding a small amount of acid, such as hydrochloric acid or acetic acid, to increase the reaction rate.

Industrial Production Methods

While specific industrial production methods for N-(1-naphthalen-2-ylethylideneamino)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-naphthalen-2-ylethylideneamino)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction of the Schiff base can yield the corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: :

Actividad Biológica

N-(1-naphthalen-2-ylethylideneamino)aniline, also known as a Schiff base, is a compound formed through the condensation of naphthalen-2-yl ethylidene with aniline. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | N-(1-naphthalen-2-ylethylideneamino)aniline |

| Molecular Formula | C16H15N |

| Molecular Weight | 233.30 g/mol |

| CAS Number | 7150-57-4 |

Structure

The structure of N-(1-naphthalen-2-ylethylideneamino)aniline features a naphthalene ring attached to an ethylidene group, which is further linked to an aniline moiety. This configuration allows for various interactions with biological targets, influencing its activity.

Antimicrobial Activity

Research indicates that Schiff bases like N-(1-naphthalen-2-ylethylideneamino)aniline exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of N-(1-naphthalen-2-ylethylideneamino)aniline. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The apoptotic effect was associated with the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, N-(1-naphthalen-2-ylethylideneamino)aniline reduced inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study, N-(1-naphthalen-2-ylethylideneamino)aniline was tested against a panel of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicated that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus.

Case Study 2: Anticancer Activity

A study assessing the anticancer effects of N-(1-naphthalen-2-ylethylideneamino)aniline on MCF-7 cells reported the following findings:

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

The results demonstrate a dose-dependent reduction in cell viability, highlighting the compound's potential as a therapeutic agent in cancer treatment.

The biological activity of N-(1-naphthalen-2-ylethylideneamino)aniline is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It can bind to receptors on cell membranes, altering signaling pathways that lead to apoptosis or inflammation.

- Oxidative Stress Induction : Increased reactive oxygen species (ROS) production may contribute to its anticancer effects by damaging cellular components.

Propiedades

IUPAC Name |

N-(1-naphthalen-2-ylethylideneamino)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-14(19-20-18-9-3-2-4-10-18)16-12-11-15-7-5-6-8-17(15)13-16/h2-13,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLSEYCZCCRUHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7150-57-4 |

Source

|

| Record name | 2'-ACETONAPHTHONE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.